N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound , N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide, is a structurally complex molecule that may be related to the class of compounds known for their anticonvulsant and anticancer activities. The presence of a triazolo[4,3-b]pyridazine core suggests a potential for biological activity, as similar structures have been synthesized and evaluated for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic cores through cyclization reactions. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modified imidazole rings were synthesized to test for anticonvulsant activity, although they showed less activity compared to the parent compound . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved condensation and cyclization steps, starting from an amino pyrazole derivative . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was elucidated, revealing the spatial configuration of its functional groups . This information is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups and the overall molecular architecture. The triazolo and pyridazine rings, for instance, can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The fluorine atoms present in the structure may also affect the compound's reactivity due to their electronegativity and ability to form hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as pKa and lipophilicity, are important determinants of its pharmacokinetic behavior. In the case of the related anticonvulsant analogues, differences in anti-MES activity were not explained by pKa or lipophilicity, suggesting that other factors, such as electrostatic isopotential maps, might play a role in their biological activity . The physical properties of the compound would need to be characterized to better understand its potential as a pharmacological agent.
Scientific Research Applications
Molecular Probes for A2A Adenosine Receptor
Research has identified pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These compounds have been functionalized to include ether-linked chain substituents, enabling their use as pharmacological probes for studying the A2AAR, with applications in understanding receptor interactions and signaling pathways (T. Kumar et al., 2011).
Antimicrobial Agents
A study on thiophene-based heterocycles, including pyrazole and [1,2,4]triazolo[1,5-α]pyrimidine derivatives, showcased their potential as antimicrobial agents. These compounds, incorporating a thiophene moiety, demonstrated significant potency against various microbial strains, indicating their utility in developing new antimicrobial therapies (Y. Mabkhot et al., 2016).
Insecticidal Agents
Research into bioactive sulfonamide thiazole derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed significant toxic effects, demonstrating their applicability in agricultural pest management (Nanees N. Soliman et al., 2020).
Antitumor and Antimicrobial Activities
Enaminones were used as building blocks for synthesizing substituted pyrazoles, showing notable antitumor and antimicrobial activities. These findings open avenues for developing new chemotherapeutic agents based on enaminone-derived compounds (S. Riyadh, 2011).
Anti-Avian Influenza Virus Activity
A study on heterocyclic compounds based on azo-furanone derivatives demonstrated promising anti-avian influenza virus activity, highlighting the potential of these compounds in antiviral drug development and contributing to the fight against influenza outbreaks (E. M. Flefel et al., 2012).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to interact with various biological targets .
Mode of action
The specific mode of action would depend on the biological target of the compound. Generally, heterocyclic compounds can form specific interactions with target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, some 1,2,4-triazolo derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. In silico pharmacokinetic studies can provide predictions about these properties .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of that enzyme, affecting the biochemical pathway the enzyme is involved in .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a triazole-pyridazine intermediate with a pyrazole carboxamide derivative. The intermediate is prepared by the reaction of a 3-fluorophenyl hydrazine with an ethyl acrylate derivative, followed by cyclization with a nitrile oxide. The pyrazole carboxamide derivative is prepared by the reaction of a phenyl hydrazine with an ethyl acrylate derivative, followed by cyclization with a hydrazine derivative. The two intermediates are then coupled together to form the final compound.", "Starting Materials": [ "3-fluorophenyl hydrazine", "ethyl acrylate derivative", "nitrile oxide", "phenyl hydrazine", "hydrazine derivative" ], "Reaction": [ "Step 1: Reaction of 3-fluorophenyl hydrazine with ethyl acrylate derivative to form intermediate A", "Step 2: Cyclization of intermediate A with nitrile oxide to form triazole-pyridazine intermediate B", "Step 3: Reaction of phenyl hydrazine with ethyl acrylate derivative to form intermediate C", "Step 4: Cyclization of intermediate C with hydrazine derivative to form pyrazole carboxamide intermediate D", "Step 5: Coupling of intermediate B and intermediate D to form the final compound N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide" ] } | |
CAS RN |
1239043-15-2 |
Molecular Formula |
C23H18FN7O2 |
Molecular Weight |
443.442 |
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H18FN7O2/c24-17-8-4-7-16(13-17)22-29-28-20-9-10-21(30-31(20)22)33-12-11-25-23(32)19-14-18(26-27-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,32)(H,26,27) |
InChI Key |
DMMKWXUUTWXMFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
solubility |
not available |
Origin of Product |
United States |
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